molecular formula C6H10N2O4 B1670526 Diethyl azodicarboxylate CAS No. 4143-61-7

Diethyl azodicarboxylate

Cat. No. B1670526
CAS RN: 4143-61-7
M. Wt: 174.15 g/mol
InChI Key: FAMRKDQNMBBFBR-BQYQJAHWSA-N
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Description

Diethyl azodicarboxylate (DEAD) is a reagent commonly used for the oxidation of thiols . It is a strong electron acceptor and easily oxidizes a solution of sodium iodide in glacial acetic acid . It also reacts vigorously with hydrazine hydrate producing diethyl hydrazodicarboxylate and evolving nitrogen . DEAD is used in organic synthesis to introduce azo groups .


Synthesis Analysis

Although available commercially, diethyl azodicarboxylate can be prepared fresh in the laboratory, especially if required in pure, non-diluted form. A two-step synthesis starts from hydrazine, first by alkylation with ethyl chloroformate, followed by treating the resulting diethyl hydrazodicarboxylate with chlorine .


Molecular Structure Analysis

The molecular structure of Diethyl azodicarboxylate consists of a central azo functional group, RN=NR, flanked by two ethyl ester groups . Its molecular formula is C6H10N2O4 .


Chemical Reactions Analysis

DEAD is an aza-dienophile and an efficient dehydrogenating agent, converting alcohols to aldehydes, thiols to disulfides and hydrazo groups to azo groups . It is also a good electron acceptor . While DEAD is used in numerous chemical reactions it is mostly known as a key component of the Mitsunobu reaction .


Physical And Chemical Properties Analysis

DEAD is an orange-red liquid which weakens its color to yellow or colorless upon dilution or chemical reaction . It dissolves in most common organic solvents, such as toluene, chloroform, ethanol, tetrahydrofuran and dichloromethane but has low solubility in water or carbon tetrachloride .

Scientific Research Applications

Dehydrogenation and Tandem Reactions

  • DEAD promotes dehydrogenation of tertiaryamines, leading to the formation of enamines and N-sulfonyl amidine derivatives. This method is mild, general, and efficient, providing a preferable synthesis pathway for a variety of N-sulfonyl amidine derivatives (Xu et al., 2008).

Oxidation Reactions

  • As a strong hydrogen acceptor, DEAD is capable of oxidizing several hydrogen or electron donors. Its utility extends to the syntheses of a wide variety of heterocycles (Yoneda, 1980).

Alcohol Dehydrogenation

  • DEAD, in combination with ZnBr2, serves as an efficient system for dehydrogenation of alcohols to their corresponding carbonyl compounds. This process has been explored for its scope and limitations (Cao & Grée, 2009).

Ene Reaction and Synthesis of Cyclic Compounds

  • DEAD reacts with homoallylic silanes, leading to ene adducts and aiding in the synthesis of cyclic hydrazine derivatives (Sarkar et al., 1996).

Preparation of Esters

  • DEAD has been used for the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts. This includes reactions with n-valeric acid and benzoic acid, illustrating its utility in ester formation (Mitsunobu & Yamada, 1967).

Environmental Applications

  • A study on soybean oil mixed with DEAD demonstrated self-curing and thickening behavior at room temperature due to crosslinking ene reactions. This finding has implications for environmentally friendly self-curing agents (Biswas et al., 2008).

Alkylation Reactions

  • DEAD has been utilized in stereospecific and stereoselective alkylation reactions of active methylene compounds using alcohols, leading to various alkylated products (Kurihara et al., 1981).

Safety And Hazards

DEAD is a valuable reagent but also quite dangerous and explodes upon heating . Therefore, commercial shipment of pure diethyl azodicarboxylate is prohibited in the United States and is carried out either in solution or on polystyrene particles . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes or clothing, and take necessary action to avoid static electricity discharge (which might cause ignition of organic vapors) .

properties

IUPAC Name

ethyl (NE)-N-ethoxycarbonyliminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMRKDQNMBBFBR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N=NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/N=N/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194348
Record name (E)-Diethyl azodicarboxylate
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange liquid; [Merck Index]
Record name Diethyl azodicarboxylate
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Product Name

Diethyl azodicarboxylate

CAS RN

4143-61-7, 1972-28-7
Record name Diethyl azodicarboxylate
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Record name (E)-Diethyl azodicarboxylate
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Record name Diethyl azodiformate
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Record name DIETHYL AZODICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,100
Citations
F Yoneda, K Suzuki, Y Nitta - The Journal of Organic Chemistry, 1967 - ACS Publications
… A new nonphotochemical hydrogen abstraction using diethyl azodicarboxylate (1) is … Diethyl azodicarboxylate (1) is a strong electron acceptor since it oxidizes a solution of sodium …
Number of citations: 154 pubs.acs.org
O Mitsunobu - Synthesis, 1981 - thieme-connect.com
… dehydration reactions by the use of diethyl azodicarboxylate (1) and … Therefore, this diethyl azodicarboxylate/triphenylphosphine … phine oxide and diethyl azodicarboxylate is reduced to …
Number of citations: 793 www.thieme-connect.com
WY Yu, WN Sit, KM Lai, Z Zhou… - Journal of the American …, 2008 - ACS Publications
This communication describes the Pd(OAc) 2 -catalyzed ethoxycarbonylation reactions of aromatic C−H bonds using diethyl azodicarboxylate (DEAD) together with Oxone or K 2 S 2 O …
Number of citations: 223 pubs.acs.org
D Morrison - The Journal of Organic Chemistry, 1958 - ACS Publications
… The diethyl azodicarboxylate was made by bromine oxidation of thecorresponding hydrazo ester according to the directions of Kenner and Stedman.6 Thiosulfate washing was avoided …
Number of citations: 66 pubs.acs.org
O Mitsunobu, M Yamada, T Mukaiyama - Bulletin of the Chemical …, 1967 - journal.csj.jp
… When diethyl azodicarboxylate was treated with allyl diethyl phosphite in the presence of n-… amounts of allyl diethyl phosphite and diethyl azodicarboxylate in ether at room temperature, …
Number of citations: 404 www.journal.csj.jp
X Xu, X Li - Organic Letters, 2009 - ACS Publications
Mediated by copper/diethyl azodicarboxylate, regioselective alkynylation of unactivated aliphatic tertiary methylamine with terminal alkyne was successfully established. It is not …
Number of citations: 120 pubs.acs.org
RM Bain, S Sathyamoorthi, RN Zare - Angewandte Chemie, 2017 - Wiley Online Library
… In summary, we have investigated the cycloaddition of diethyl azodicarboxylate with the strained hydrocarbon quadricyclane in microdroplets generated by nanoelectrospray ionization …
Number of citations: 76 onlinelibrary.wiley.com
X Xu, X Li, L Ma, N Ye, B Weng - Journal of the American …, 2008 - ACS Publications
It is shown here for the first time that diethyl azodicarboxylate promotes dehydrogenation of tertiaryamines to afford enamines, which subsequently take place in tandem reactions with …
Number of citations: 127 pubs.acs.org
T Habgood, L Marion - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… Dihydrogelsemine reacts with diethyl azodicarboxylate yielding a carbinolamine which … bromide (6), the use of diethyl azodicarboxylate as a demethylating agent was explored as an …
Number of citations: 13 cdnsciencepub.com
A Zweig, AK Hoffmann - Journal of the American Chemical …, 1963 - ACS Publications
… Results and Discussion Dianion of Diethyl Azodicarboxylate.—The reaction of diethyl azodicarboxylate with two equivalents of potassium in 1,2-dimethoxyethane (DXIE) gives a …
Number of citations: 29 pubs.acs.org

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